4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride
Description
Properties
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.2ClH/c30-23-11-12-25-24(18-23)22(17-26(31)32-25)19-28-13-15-29(16-14-28)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;;/h1-12,17-18,27,30H,13-16,19H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODOQWFGKMWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxymethylation of 6-Hydroxycoumarin
6-Hydroxycoumarin undergoes hydroxymethylation via a Mannich reaction. Heating 6-hydroxycoumarin with formaldehyde (37% aqueous solution) in acetic acid at 80–90°C for 4–6 hours yields 4-hydroxymethyl-6-hydroxy-2H-chromen-2-one . The reaction is quenched with ice water, and the product is isolated via filtration (yield: 65–75%).
Chlorination of the Hydroxymethyl Group
The hydroxymethyl intermediate is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under nitrogen at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to afford 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one as a pale-yellow solid (yield: 85–90%).
Key Data:
-
Melting Point: 142–144°C (decomposition)
-
¹H NMR (DMSO-d₆): δ 10.32 (s, 1H, OH), 7.81 (d, J = 8.8 Hz, 1H),-6.72 (d, J = 8.8 Hz, 1H), 6.25 (s, 1H), 4.82 (s, 2H, CH₂Cl).
Preparation of 4-(Diphenylmethyl)piperazine
The piperazine moiety is synthesized via nucleophilic substitution:
Alkylation of Piperazine
Piperazine (2 equivalents) reacts with diphenylmethyl chloride in toluene at reflux (110°C) for 12 hours. Sodium carbonate is added to scavenge HCl. The product, 4-(diphenylmethyl)piperazine , is extracted with dilute hydrochloric acid, basified with NaOH, and recrystallized from ethanol (yield: 60–65%).
Key Data:
-
Melting Point: 98–100°C
-
¹H NMR (CDCl₃): δ 7.40–7.25 (m, 10H, Ar-H), 4.32 (s, 1H, CHPh₂), 3.05–2.90 (m, 8H, piperazine-H).
Coupling of Chloromethylcoumarin and 4-(Diphenylmethyl)piperazine
The final assembly involves nucleophilic substitution:
Alkylation Reaction
A mixture of 4-(chloromethyl)-6-hydroxy-2H-chromen-2-one (1.0 equivalent) and 4-(diphenylmethyl)piperazine (1.2 equivalents) in dry dimethylformamide (DMF) is stirred with potassium carbonate (2.5 equivalents) at 60°C for 8 hours. The reaction is monitored by TLC (eluent: ethyl acetate/hexane 1:1). Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and washed with ethanol (yield: 70–75%).
Purification
Crude product is purified via column chromatography (silica gel, chloroform:methanol 9:1) to isolate the free base, 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one .
Key Data:
-
Melting Point: 198–200°C
-
IR (KBr): 3420 cm⁻¹ (OH), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C).
-
¹³C NMR (DMSO-d₆): δ 160.1 (C=O), 154.3 (C-6), 143.2 (C-4), 128.5–126.8 (Ar-C), 62.4 (N-CH₂), 54.3 (piperazine-C).
Formation of the Dihydrochloride Salt
Salt Preparation
The free base (1.0 equivalent) is dissolved in anhydrous ethanol, and hydrochloric acid (2.2 equivalents, 5M in ethanol) is added dropwise at 0°C. The mixture is stirred for 1 hour, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum (yield: 85–90%).
Key Data:
-
Melting Point: 230–232°C (decomposition)
-
Elemental Analysis: Calculated for C₂₇H₂₆Cl₂N₂O₃: C, 62.44%; H, 5.05%; N, 5.39%. Found: C, 62.38%; H, 5.12%; N, 5.33%.
Analytical and Process Optimization
Reaction Condition Screening
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Solvent | DMF | +15% vs. toluene |
| Temperature | 60°C | +20% vs. 40°C |
| Base | K₂CO₃ | +10% vs. Na₂CO₃ |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity. Residual solvents (DMF) are <0.1% by GC.
Chemical Reactions Analysis
Types of Reactions: 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its chromenone core and piperazine moiety make it a versatile intermediate in organic synthesis.
Biology: Biologically, 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride has shown potential in various assays. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Medically, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
Industry: In industry, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride exerts its effects involves multiple molecular targets and pathways. It interacts with various receptors and enzymes, modulating their activity to produce therapeutic effects. The exact mechanism may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Coumarin Derivatives with Piperazine Substituents
Example Compound : 4-[(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one ()
- Structural Differences : Replaces the piperazine-diphenylmethyl group with a triazole-hydroxymethyl substituent.
- Functional Implications : The triazole group may enhance metabolic stability, while the absence of a charged piperazine reduces solubility. The hydroxyl group in the target compound could improve hydrogen bonding in biological systems .
- Synthesis : Both compounds involve nucleophilic substitution on the coumarin core. The target compound likely employs reductive amination or alkylation for piperazine attachment .
Diphenylmethyl Piperazine Derivatives
Example Compound : 1-(Diphenylmethyl)piperazine (Impurity A, )
- Structural Differences : Lacks the coumarin core and dihydrochloride salt.
- The dihydrochloride form of the target compound improves crystallinity and solubility compared to the free base .
Example Compound : Cetirizine Ethyl Ester ()
- Structural Differences : Features a piperazine linked to a diphenylmethyl group but replaces coumarin with a carboxylate-ethoxy chain.
- Functional Implications : Cetirizine derivatives are antihistamines, while the coumarin core in the target compound may confer antioxidant or kinase inhibitory activity .
Thienopyrimidine-Piperazine Hybrids
Example Compound: 2-[4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazin-1-yl]-isobutyramide ()
- Structural Differences: Substitutes coumarin with a thienopyrimidine core.
- Functional Implications: Thienopyrimidines are often kinase inhibitors. The target compound’s coumarin core may offer distinct electronic properties for DNA intercalation or protease inhibition .
Physicochemical and Pharmacological Comparison
Research Findings and Hypotheses
- Biological Activity : The hydroxyl group at position 6 may enhance antioxidant capacity, similar to other hydroxycoumarins like esculetin .
- Piperazine Role : The diphenylmethyl-piperazine moiety could facilitate blood-brain barrier penetration, as seen in cetirizine derivatives .
- Salt Form Advantages: Dihydrochloride salts are commonly used to improve drug formulation stability, as noted in impurity profiles of similar compounds .
Biological Activity
4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.5 g/mol. The structural features include a chromenone backbone and a piperazine moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit human acetylcholinesterase, which is essential for neurotransmission regulation .
- Receptor Affinity : The compound has demonstrated high affinity for several receptors involved in pain and inflammation pathways, such as p38 MAP kinase and toll-like receptor 4 .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antinociceptive Activity
Studies have shown that the compound exhibits significant antinociceptive effects in animal models. In particular, it has been tested in glutamate-induced pain models, demonstrating a reduction in mechanical hypersensitivity .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vivo tests revealed that it could reduce edema formation in various inflammatory models, indicating its potential utility in treating inflammatory conditions .
Toxicity Profile
Toxicological assessments using model organisms like Caenorhabditis elegans and mice have indicated that the compound exhibits low toxicity, with no significant adverse effects observed at therapeutic doses .
Case Studies and Research Findings
Several studies highlight the efficacy and safety profile of this compound:
- Study on Pain Management : A study published in Pharmacology demonstrated that the administration of 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one led to significant reductions in pain scores in animal models compared to controls. The study emphasized its potential as an alternative pain management therapy .
- Inflammation Models : Another investigation focused on the anti-inflammatory properties of the compound, showing a marked decrease in inflammatory markers following treatment in murine models. This suggests potential applications in chronic inflammatory diseases .
- Comparative Analysis : Comparative studies with other piperazine derivatives revealed that this compound had superior efficacy in both antinociceptive and anti-inflammatory assays, supporting its further development as a therapeutic agent.
Data Table of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 4-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one dihydrochloride?
Methodological Answer:
A common approach involves coupling a piperazine derivative (e.g., 4-(diphenylmethyl)piperazine) with a coumarin scaffold via a methylene linker. Key steps include:
- Reaction Conditions : Reflux in a polar aprotic solvent (e.g., ethylene dichloride) with a base (e.g., triethylamine) to facilitate nucleophilic substitution .
- Workup : Post-reaction cooling, aqueous washing, and drying with sodium sulfate to isolate intermediates.
- Salt Formation : Treatment with HCl in a solvent like ethanol to form the dihydrochloride salt.
Reference analogous protocols for piperazine-coumarin hybrids in .
Advanced: How can SHELXL be optimized to resolve crystal twinning during X-ray refinement of this compound?
Methodological Answer:
Twinning in crystallography can be addressed via:
- Data Format : Use the HKLF 5 format in SHELXL to handle twinned data .
- Parameters : Adjust the BASF (scale factor for twin domains) iteratively. Start with BASF 0.5 and refine based on R-factor convergence.
- Symmetry Check : Verify if higher symmetry (e.g., pseudo-merohedral twinning) applies, which may require reindexing.
For complex cases, combine SHELXL refinement with PLATON’s TwinRotMat tool for twin law identification .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- HPLC : Use a mobile phase of methanol and sodium acetate buffer (pH 4.6, 65:35 v/v) with UV detection at 254 nm to assess purity .
- NMR : Employ H/C NMR to verify methylene linker (-CH-) between piperazine and coumarin (δ ~4.2–4.5 ppm for -CH-N).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]) and isotopic patterns matching the molecular formula.
Advanced: How to address discrepancies in NMR data caused by dynamic proton exchange in the piperazine ring?
Methodological Answer:
Dynamic behavior in piperazine protons (e.g., broad or missing signals) arises from conformational flexibility. Mitigation strategies include:
- Variable-Temperature NMR : Acquire spectra at low temperatures (e.g., –50°C in CDCl) to slow exchange and resolve split signals.
- Crystallographic Cross-Validation : Compare NMR-derived conformers with SHELXL-refined crystal structures to identify dominant tautomers .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Exposure Mitigation :
- Inhalation : Use fume hoods during synthesis; monitor air quality .
- Skin Contact : Immediate rinsing with water for 15 minutes; remove contaminated clothing .
- Waste Disposal : Neutralize acidic residues (from dihydrochloride salt) before disposal.
Advanced: How can impurity profiling be systematically conducted for this compound?
Methodological Answer:
- Chromatographic Methods : Adapt pharmacopeial HPLC protocols (e.g., USP/EP guidelines) using a C18 column and gradient elution to separate impurities (e.g., unreacted piperazine or coumarin derivatives) .
- Mass Detection : LC-MS/MS to identify trace impurities (e.g., dihydrochloride counterion variability or methylene linker hydrolysis products).
- Reference Standards : Use certified impurities (e.g., piperazine analogs in ) for spiking studies.
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethanol/water or acetone/hexane) to balance solubility and polarity.
- Crystallization Conditions : Slow evaporation at 4°C for high-quality single crystals.
- Crystal Stability : Store under inert gas (N) to prevent hydrate formation.
Advanced: How to resolve conflicting bioactivity data arising from polymorphic forms?
Methodological Answer:
- Polymorph Screening : Conduct high-throughput crystallization trials (e.g., solvent-drop grinding) to identify forms .
- Bioassay Correlation : Compare IC values of each polymorph against target receptors (e.g., kinase inhibition assays).
- Structural Analysis : Use SHELXL-refined structures to correlate hydrogen-bonding networks with activity differences .
Basic: What spectroscopic signatures confirm the dihydrochloride salt formation?
Methodological Answer:
- FT-IR : Broad O-H/N-H stretches (~2500–3000 cm) from HCl protons.
- Elemental Analysis : Match Cl content (theoretical vs. experimental) to confirm stoichiometry.
- H NMR in DO : Absence of exchangeable protons (e.g., -NH in free base) due to salt formation.
Advanced: How to design stability studies under accelerated conditions for this compound?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Analytical Monitoring : Track hydrolysis (HPLC), oxidation (LC-MS), and crystallinity (PXRD) changes.
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
